molecular formula C8H14ClNO2S B2614101 Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride CAS No. 2225146-80-3

Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride

Cat. No.: B2614101
CAS No.: 2225146-80-3
M. Wt: 223.72
InChI Key: RVMQZNWSRQVYEV-UHFFFAOYSA-N
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Description

Methyl 5-thia-2-azaspiro[34]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO4S It is known for its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a thia-azaspiro compound with methyl chloroformate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic structure or to remove specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified spirocyclic structures or deprotected functional groups.

    Substitution: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form bonds with various biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide: Another spirocyclic compound with similar structural features.

    Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide: A closely related compound with an additional dioxide group.

Uniqueness

Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S.ClH/c1-11-7(10)6-2-3-12-8(6)4-9-5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMQZNWSRQVYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCSC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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